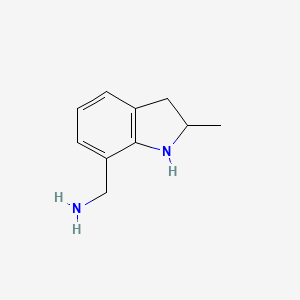

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine

Description

Properties

IUPAC Name |

(2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCXMSCNAAAHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine typically involves the following steps:

Formation of the Indole Core: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

Amination: The amine group at the 7-position is introduced through amination reactions, often involving reagents like ammonia or primary amines under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, ensuring high yield and purity. Large-scale reactions may involve continuous flow processes and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Modification Reactions

The compound’s amine and indole functionalities enable further functionalization:

Amine Group Reactions

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Substitution with alkyl halides or aldehydes to introduce lipophilic groups.

-

Nucleophilic Substitution : Reaction with electrophiles (e.g., alkylating agents) to modify the amine’s reactivity.

Indole Ring Reactions

-

Electrophilic Substitution : Friedel–Crafts alkylation/acylation at activated positions (e.g., C-7) due to electron density from the dihydroindole moiety .

-

Cyclization : Intramolecular reactions to form polycyclic frameworks, as demonstrated in Friedel–Crafts-based cascade transformations .

Knoevenagel Condensation

In polycyclic indole synthesis, the compound can participate in Knoevenagel condensation with carbonyl compounds. This involves nucleophilic attack by the indole’s α-carbon, forming a conjugated enamine intermediate that undergoes intramolecular cyclization .

Reduction Pathways

For related dihydroindole derivatives, selective reduction of functional groups (e.g., nitriles) can be achieved using sodium borohydride with iodine, avoiding full aromatization of the indole ring .

Structural and Functional Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| SMILES | CC1CC2=C(N1)C(=CC=C2)CN |

| InChI Key | NDCXMSCNAAAHFZ-UHFFFAOYSA-N |

| Collision Cross Section (CCS) | [M+H]⁺: 134.6 Ų |

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine exhibit significant anticancer properties. For instance, it has been noted to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent antiproliferative activity .

| Cell Line | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| HeLa | 7d | 0.52 | Tubulin inhibition |

| MCF-7 | 7d | 0.34 | Apoptosis induction |

| HT-29 | 7d | 0.86 | Cell cycle arrest |

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective and antioxidant properties, making it a candidate for studies related to neurodegenerative diseases. The synthesis of new derivatives has opened avenues for exploring their efficacy in protecting neuronal cells from oxidative stress .

Synthesis of Functional Derivatives

The compound serves as a precursor for synthesizing various functional derivatives that could have pharmacological significance. For example, the synthesis of disubstituted derivatives of indolin can lead to compounds with enhanced biological activities .

Case Study 1: Anticancer Properties

A study focused on a series of indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine, demonstrated effective inhibition of tubulin polymerization at low micromolar concentrations. This study emphasized the potential for these compounds as novel chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The findings suggested that these compounds might offer protective benefits against neuronal cell death, indicating broader therapeutic applications beyond oncology .

Mechanism of Action

The mechanism by which (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule but differ in substitution patterns, ring saturation, or functional groups:

Physicochemical Properties

- UV-Vis Absorption : The target compound lacks strong chromophores, while methoxy-substituted analogs (e.g., compound 12a ) exhibit λmax at ~281 nm due to extended π-conjugation.

- Mass Spectrometry : The target compound has a molecular weight of 162.24 g/mol (C₁₀H₁₄N₂) , significantly lower than bis-indole derivatives (e.g., 743.24 g/mol ).

- Solubility : The dihydroindole core may enhance solubility in polar solvents compared to fully aromatic analogs, though methoxy groups in compounds like 10a could counteract this via increased lipophilicity.

Biological Activity

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine, also known as compound CID 117203931, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine is C10H14N2. The compound features a unique indole structure which is integral to its biological activity. The SMILES representation of the compound is CC1CC2=C(N1)C(=CC=C2)CN, indicating the presence of a methyl group and an amine functional group that may influence its pharmacological properties .

Biological Activity Overview

Research indicates that indole derivatives possess various biological activities, including neuroprotective, antioxidant, and potential anticancer properties. The following sections detail specific findings related to the biological activity of (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine.

Neuroprotective Effects

Indole derivatives have been studied extensively for their neuroprotective properties. For instance, compounds similar to (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine have shown efficacy in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. In particular:

- MAO Inhibition : Compounds with similar structures have demonstrated selective inhibition of MAO B with IC50 values in the submicromolar range. This suggests that (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine may also exhibit similar inhibitory effects, contributing to its potential as a neuroprotective agent .

Antioxidant Properties

The antioxidant activity of indole derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can modulate cellular pathways associated with oxidative damage:

- Oxidative Stress Modulation : Indole compounds have been reported to enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives closely related to (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine. Key findings include:

Q & A

Basic Research Question

- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond length/angle determination (e.g., C-N bond: 1.47 Å) .

- NMR Spectroscopy : -NMR confirms the dihydroindole scaffold (C-2 methyl at δ 22.5 ppm, C-7 methanamine at δ 45.3 ppm).

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., residual solvents) using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Application : High-resolution mass spectrometry (HRMS) for exact mass determination (calc. for CHN: 162.1157) .

How should researchers address stability challenges during storage of (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine?

Advanced Research Question

- Degradation Pathways : Autoxidation of the dihydroindole ring under light or humidity.

- Mitigation Strategies :

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .

Data Insight : Related indole derivatives show 90% stability at 25°C for 12 months when stored desiccated .

What experimental design principles optimize pharmacological evaluation of this compound?

Advanced Research Question

- Dose-Response Curves : Use 3-5 log units (e.g., 1 nM–100 µM) to determine IC values in receptor-binding assays.

- Control Groups : Include positive controls (e.g., serotonin reuptake inhibitors for CNS studies) and vehicle controls (DMSO <0.1%) .

- Blind Analysis : Ensure double-blinding in behavioral assays to reduce bias.

Case Study : A structurally similar compound (STP26119, CAS 299165-92-7) showed EC = 120 nM in dopamine receptor assays, highlighting the need for precise concentration gradients .

Are there computational tools to predict the physicochemical properties of this compound?

Basic Research Question

- Software : Use ChemAxon or ACD/Labs to calculate logP (predicted: 1.5), pKa (basic amine: ~9.5), and solubility (~15 mg/mL in water).

- Molecular Dynamics (MD) Simulations : Predict membrane permeability (e.g., GROMACS) based on partial charges and solvent-accessible surface area .

Validation : Compare computational results with experimental logP (shake-flask method) and solubility (UV-Vis quantification) .

How can tautomerism or isomerism affect the interpretation of spectral data?

Advanced Research Question

- Tautomer Detection : Use -NMR to identify equilibrium between enamine and imine forms (e.g., δ 5.5 ppm for enamine protons).

- Chiral Centers : If present, employ chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and assign configurations via circular dichroism .

Example : Indole derivatives with substituents at the 3-position exhibit keto-enol tautomerism, altering UV-Vis absorption spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.